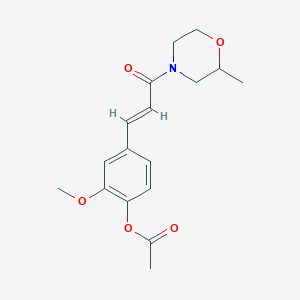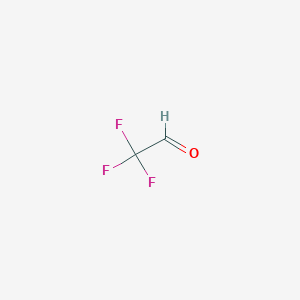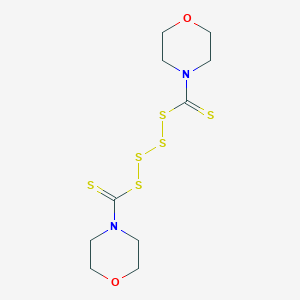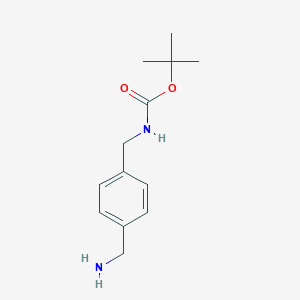
1-(N-Boc-氨甲基)-4-(氨甲基)苯
概述
描述
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is an organic compound that features a benzene ring substituted with two aminomethyl groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various chemical reactions.
科学研究应用
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Mode of Action
The compound 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is involved in the synthesis of amides through a one-pot amidation process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway involved in the action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is the synthesis of amides . This process is crucial in the formation of peptides and proteins, which are essential components of cells and tissues. The downstream effects of this pathway include the formation of various biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Result of Action
The result of the action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This synthesis is highly effective and offers a promising approach for facile amidation .
Action Environment
The action of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene can be influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of the synthesis process . Additionally, the use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity . The stability of the compound can also be affected by factors such as pH, light, and the presence of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene typically involves the following steps:
Protection of the Amino Group: The starting material, 4-(aminomethyl)benzene, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect one of the amino groups as a Boc derivative.
Introduction of the Second Aminomethyl Group: The protected intermediate is then subjected to a formylation reaction using formaldehyde and a reducing agent like sodium borohydride to introduce the second aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under mild conditions, making the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Major Products
Deprotected Amine: Removal of the Boc group yields 4-(aminomethyl)benzene.
Amides: Reaction with carboxylic acids forms corresponding amides.
相似化合物的比较
Similar Compounds
- 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene
- 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene
Uniqueness
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is unique due to the position of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The para-substitution pattern allows for distinct steric and electronic effects compared to its ortho- and meta-substituted analogs.
属性
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANLVJLUYWSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391730 | |
| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108468-00-4 | |
| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene enable the modification of electrode surfaces?
A1: 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene serves as a linker molecule in this research. It is electrochemically grafted onto glassy carbon and highly oriented pyrolytic graphite electrodes. The molecule achieves this through the oxidation of its linker structure, which forms a covalent bond with the electrode surface []. The Boc protecting group ensures that only one amine group is available for this initial grafting step.
Q2: What is the purpose of having a protected amine group in 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene for this specific application?
A2: The Boc (tert-butyloxycarbonyl) protecting group on one of the amine groups is crucial for controlled functionalization. It ensures that only one amine group is available for the initial electrochemical grafting to the electrode surface. After this step, the Boc group can be easily removed, revealing a free amine group. This free amine then serves as the attachment point for anthraquinone-2-carboxylic acid via solid-phase synthesis []. This controlled, two-step process allows for precise modification of the electrode surface with the electrocatalytic anthraquinone group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
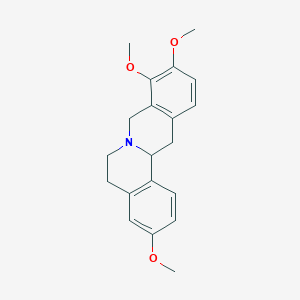
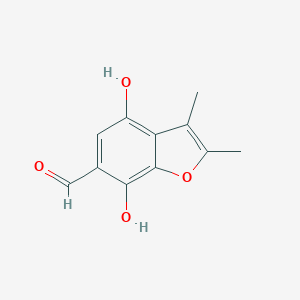
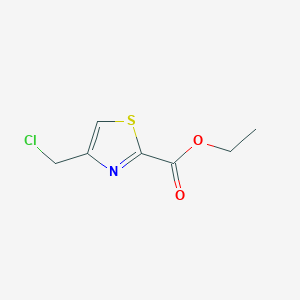
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
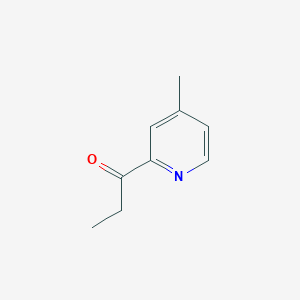
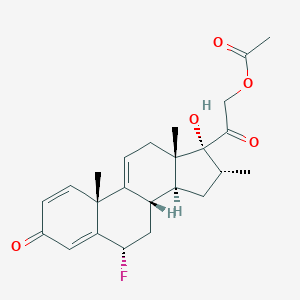
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
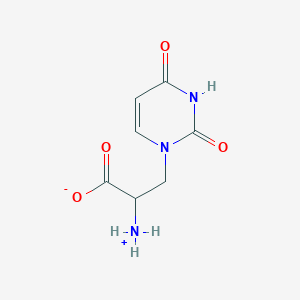
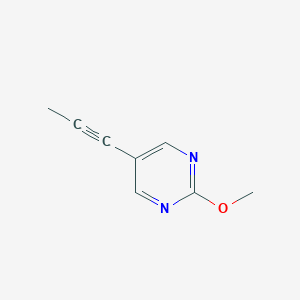
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

